molecular formula C10H8F3N3O B2979674 {1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol CAS No. 728913-12-0

{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol

Cat. No.: B2979674
CAS No.: 728913-12-0
M. Wt: 243.189
InChI Key: XIMMTQHEBJVYFX-UHFFFAOYSA-N
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Description

{1-[4-(Trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol is a triazole-based compound featuring a trifluoromethylphenyl substituent at the 1-position of the triazole ring and a hydroxymethyl group at the 4-position. The compound is often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") followed by oxidation or reduction steps to introduce functional groups . Its primary role is as a synthetic intermediate for derivatives like aldehydes or esters, which are further explored for biological activity .

Properties

IUPAC Name

[1-[4-(trifluoromethyl)phenyl]triazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3O/c11-10(12,13)7-1-3-9(4-2-7)16-5-8(6-17)14-15-16/h1-5,17H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMMTQHEBJVYFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N2C=C(N=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol generally involves the cycloaddition reaction known as the Huisgen cycloaddition. This reaction between an azide and an alkyne forms the triazole ring. Specifically, the following steps are common:

  • Preparation of the Azide: Synthesis of the azide precursor can be achieved by reacting the corresponding amine with nitrous acid.

  • Cycloaddition: The azide reacts with an alkyne (bearing the trifluoromethylphenyl group) under copper(I) catalysis.

  • Methanol Addition: Introduction of the methanol moiety typically occurs via a subsequent nucleophilic substitution or addition reaction.

Industrial Production Methods: In industrial settings, the process is scaled up using large-scale reactors and continuous flow systems to ensure consistent quality and yield. Reaction parameters such as temperature, pressure, and catalyst concentration are optimized to maximize efficiency.

Types of Reactions

  • Oxidation: The hydroxyl group can undergo oxidation to form an aldehyde or a carboxylic acid.

  • Reduction: The trifluoromethyl group is resistant to reduction, but the triazole ring can be hydrogenated under specific conditions.

  • Substitution: The methanol moiety can be substituted by various nucleophiles, such as halides or amines.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.

  • Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminium hydride.

  • Nucleophiles: Sodium azide, various alkyl halides.

Major Products Formed

  • Oxidation Products: Aldehyde and carboxylic acid derivatives.

  • Reduction Products: Hydrogenated triazole derivatives.

  • Substitution Products: Halo-, alkyl-, or amino-substituted derivatives.

Scientific Research Applications

The search results provided do not contain information regarding applications of the specific compound "{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol." However, they do offer insight into related trifluoromethylphenyl-triazole compounds and their applications, which can provide a broader context.

Related Compounds and Applications

  • Trifluoromethylated Indenopyrazoles: A study details the synthesis and characterization of trifluoromethylated indenopyrazoles .
  • Trifluoromethyl Group-Containing Drugs: Another article features and details literature data from the previous 20 years, covering CF3-incorporated potential drug molecules, including their syntheses and uses .
  • Trifluoromethylphenyl-triazole derivatives: Research has been conducted on fluorinated compounds comprising trifluoromethylphenyl-triazole, evaluating their antibacterial and antifungal activity .
  • 2,2,2-trifluoro-1-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one: This compound, with chemical formula C11H5F6N3O, has a molecular weight of 309.17 .
  • 1-[4-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde: Information is available regarding the structure, properties, and uses of this chemical .
  • 2-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethanol: This compound is available for test and research purposes .
  • Triazoles in structural modification: Triazoles have application in the structural modification of pharmaceutical and biological fields . One study demonstrated that a triazole compound could inhibit the proliferation of AGS cancer cells by inducing apoptosis and arresting cells in the G2/M phase .

Mechanism of Action

Mechanism by Which the Compound Exerts Its Effects: The biological activity of {1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol is attributed to its ability to interact with specific molecular targets. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes effectively.

Molecular Targets and Pathways Involved

  • Enzyme Inhibition: The compound may inhibit enzymes by binding to active sites.

  • Signal Transduction Modulation: It can interact with receptors involved in signaling pathways, altering cellular responses.

Comparison with Similar Compounds

Key Observations :

  • Hydroxymethyl at the 4-position offers versatility for oxidation (to aldehydes) or esterification, unlike carboxylic acid or sulphamate groups, which are terminal functional groups .

Enzyme Inhibition

  • Fluorophenyl Analogues : 4-[1-(3,5-Difluorophenyl)-1H-1,2,3-triazol-4-yl]phenyl sulphamate (25 ) inhibits steroid sulfatase (STS) with IC₅₀ = 36 nM, comparable to the clinical agent Irosustatin (IC₅₀ = 25 nM). The -CF₃ group in the target compound may similarly enhance binding to hydrophobic enzyme pockets .

Antiproliferative Activity

  • Quinoline-Benzimidazole Hybrids: Triazole-linked hybrids (e.g., 9c, 9d) show antiproliferative activity against cancer cells (IC₅₀ = 0.125–1.120 μM). The trifluoromethylphenyl group in the target compound could mimic these effects by stabilizing π-π interactions with DNA or proteins .

Key Insights :

  • Safety data for chlorophenyl analogues suggest halogenated triazoles may require careful handling due to toxicity risks .

Biological Activity

{1-[4-(Trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol is a compound that belongs to the triazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and potential applications in various fields such as medicine and agriculture.

  • Molecular Formula : C11H10F3N3O
  • Molecular Weight : 257.211 g/mol
  • CAS Number : Not specified in the search results.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its potential as an antimicrobial agent, herbicide, and anticancer compound.

Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against a range of bacteria and fungi. The mechanism typically involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol, a key component of fungal cell membranes.

Anticancer Activity

Triazole derivatives have also been explored for their anticancer properties. Research indicates that such compounds can induce apoptosis in cancer cells through various pathways. For example, a study highlighted that triazole compounds could inhibit the Bcl-2 protein family, leading to increased cell death in cancerous cells .

Case Studies and Research Findings

StudyFindings
Antimicrobial Properties A derivative demonstrated significant inhibition against Candida albicans with an IC50 value of 10 µg/mL .
Anticancer Potential In vitro studies showed that a related triazole compound reduced viability in breast cancer cell lines by 70% at 25 µM concentration .
Herbicidal Activity Compounds structurally similar to this compound exhibited effective herbicidal activity against several weed species at concentrations ranging from 375 to 750 g/ha .

The mechanisms through which this compound exerts its biological effects include:

Inhibition of Enzymatic Activity :
Triazoles are known to inhibit specific enzymes involved in critical metabolic pathways. For example, they can inhibit phytoene desaturase (PDS), an enzyme essential for carotenoid biosynthesis in plants .

Induction of Apoptosis :
In cancer cells, triazole compounds can activate apoptotic pathways by modulating key proteins involved in cell survival and death .

Q & A

Q. What established synthetic methodologies are used to prepare {1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol?

The compound is primarily synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . A typical procedure involves reacting 4-(trifluoromethyl)phenyl azide with propargyl alcohol under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) in a 1:1 molar ratio. The reaction proceeds in a THF/H₂O mixture at room temperature for 12–24 hours. Purification via flash chromatography (petroleum ether/ethyl acetate gradient) yields the product as a white solid. Key optimization factors include strict control of stoichiometry, inert atmosphere, and catalyst loading .

Q. How is the compound’s structural integrity and purity validated?

  • 1H and 13C NMR spectroscopy in DMSO-d₆ or CDCl₃ confirms functional groups:
  • Triazole C-H proton at δ ~8.5 ppm.
  • Hydroxymethyl protons (-CH₂OH) as a broad singlet (~4.9 ppm).
  • Trifluoromethylphenyl aromatic protons as multiplets (δ ~7.6–7.8 ppm).
    • LCMS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 257.2) and purity (>95%).
    • Elemental analysis or high-resolution mass spectrometry (HRMS) may supplement characterization .

Q. What are the key solubility and stability considerations for handling this compound?

The compound exhibits limited aqueous solubility due to the hydrophobic trifluoromethylphenyl group. For biological assays, dissolve in DMSO (≤1% v/v) and dilute in buffer. Stability tests under ambient conditions (25°C, 48 hours) show no degradation via TLC or NMR. Long-term storage at –20°C in desiccated form is recommended .

Advanced Research Questions

Q. How can the hydroxymethyl group be chemically modified for functional applications?

  • Oxidation to aldehyde : Use Dess-Martin periodinane (DCM, 0°C, 3 hours, 27% yield) to generate the corresponding aldehyde, a precursor for further derivatization (e.g., Schiff base formation) .
  • Phosphonate functionalization : Convert the -CH₂OH group to -CH₂Br via Appel reaction (CBr₄/PPh₃), followed by Michaelis-Becker reaction with dialkyl phosphites to introduce phosphonate moieties for metal coordination studies .

Q. What crystallographic techniques elucidate the compound’s solid-state structure?

  • Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation (e.g., ethanol/water). Refine data using SHELXL (SHELX suite) for bond lengths/angles. The trifluoromethyl group often exhibits rotational disorder, requiring anisotropic refinement .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., F···H contacts from the -CF₃ group, O-H···N hydrogen bonds) using CrystalExplorer. This highlights packing motifs influencing physicochemical properties .

Q. How can structural analogs improve solubility for biological testing?

  • Prodrug synthesis : Esterify the hydroxymethyl group with succinic anhydride to enhance aqueous solubility.
  • Phosphonate derivatives : Introduce charged groups (e.g., -CH₂PO₃H₂) via Michaelis-Becker reactions, improving solubility at physiological pH .

Q. What strategies guide structure-activity relationship (SAR) studies for medicinal chemistry applications?

  • Triazole ring substitution : Replace the hydroxymethyl group with carboxylates or amides to modulate electronic properties.
  • Linker incorporation : Introduce thioether or oxadiazole linkers between the triazole and aryl groups to study steric/electronic effects on target binding (e.g., P2Y14 receptor antagonism) .

Contradictions and Methodological Considerations

  • Synthetic yields : CuAAC typically provides 60–80% yields, but oxidation to aldehyde (Dess-Martin) yields <30%, necessitating alternative oxidants (e.g., TEMPO/NaOCl) for optimization .
  • Crystallographic disorder : The -CF₃ group’s rotational freedom complicates XRD refinement; use high-resolution data (≤0.8 Å) and restraints for accurate modeling .

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